(Benzhydryloxy)dimethyl(phenyl)silane
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Overview
Description
(Benzhydryloxy)dimethyl(phenyl)silane is an organosilicon compound with the molecular formula C21H22OSi. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzhydryloxy)dimethyl(phenyl)silane typically involves the reaction of benzhydrol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
C13H12O+C8H11SiCl→C21H22OSi+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzhydryloxy)dimethyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The phenyl or benzhydryloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Benzhydryloxy)dimethyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of silicon-based biomolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (Benzhydryloxy)dimethyl(phenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Si-C bonds: Facilitates the synthesis of organosilicon compounds.
Interaction with biomolecules: Enables the study of silicon-based biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the benzhydryloxy group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the dimethyl and benzhydryloxy groups.
Uniqueness
(Benzhydryloxy)dimethyl(phenyl)silane is unique due to the presence of both benzhydryloxy and dimethyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
18748-58-8 |
---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
benzhydryloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C21H22OSi/c1-23(2,20-16-10-5-11-17-20)22-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,1-2H3 |
InChI Key |
CSPZZRIDXCYDBT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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